1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate
Overview
Description
1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine perchlorate is a chemical compound with the CAS number 81666-87-7 . It is also known as HIDC perchlorate .
Molecular Structure Analysis
The molecular weight of 1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine perchlorate is 483.00, and its molecular formula is C27H31ClN2O4 .Scientific Research Applications
Photostable Organic Triggered Single-Photon Sources
Research demonstrated that under nitrogen atmosphere, some molecules of DiIC18(3) (a derivative of 1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate) in poly(methylmethacrylate) show extremely low photobleaching, making them suitable for producing triggered single-photon sources based on organic materials (Lill & Hecht, 2004).
Energy Transfer in Nano-scale Systems
The dye has been used to study fluorescence resonance energy transfer (FRET) in water-micellar solutions, demonstrating its potential for nano-scale control in the “donor–acceptor” system (Malyukin et al., 2005).
Interaction Studies in Nanocages of Surfactant Micelle
This compound has facilitated understanding of interactions between organic molecules in nanocages of surfactant micelles, a critical aspect in the field of nanotechnology (Yefimova et al., 2008).
Photosensitized Processes and Photoisomerization
The compound has been utilized to study photosensitized processes, including delayed fluorescence and trans→cis isomerization, which are fundamental in understanding light-induced chemical reactions (Chibisov et al., 2001).
Optical Limiting and Z-scan Applications
It has shown promise in the field of photonics, particularly for optical limiting and Z-scan applications, suggesting its potential in developing stable optical limiters for photonic devices (Gaikwad, 2009).
Fluorescent Probe in Drug Delivery Studies
The dye has been used as a surrogate for hydrophobic drugs in studies focusing on the multiscale structure, loading, and release properties of nanoparticles, providing insights into the design of drug delivery systems (Bains et al., 2016).
Visualization and Labeling in Biomedical Research
This compound has been instrumental in direct labeling and visualization of blood vessels in experimental animals, enhancing the study of vascular systems in biology and medicine (Li et al., 2008).
properties
IUPAC Name |
(2E)-1,3,3-trimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;perchlorate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N2.ClHO4/c1-26(2)20-14-10-12-16-22(20)28(5)24(26)18-8-7-9-19-25-27(3,4)21-15-11-13-17-23(21)29(25)6;2-1(3,4)5/h7-19H,1-6H3;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJQUZQSEIZOFT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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